molecular formula C12H14O2 B8499961 1-(P-tolyl)pentane-1,3-dione

1-(P-tolyl)pentane-1,3-dione

Cat. No.: B8499961
M. Wt: 190.24 g/mol
InChI Key: RJIQGQQOKDQIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(P-tolyl)pentane-1,3-dione is an organic compound with the molecular formula C13H16O2. It is also known as 4-methyl-1-(4-methylphenyl)pentane-1,3-dione. This compound is characterized by the presence of a phenyl group substituted with a methyl group at the para position and a pentane-1,3-dione moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(P-tolyl)pentane-1,3-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where toluene reacts with pentane-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the final product’s purity and quality.

Chemical Reactions Analysis

1-(P-tolyl)pentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the diketone moiety to alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions often require specific reagents and conditions, such as concentrated sulfuric acid for sulfonation or nitric acid for nitration.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

1-(P-tolyl)pentane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes studying its effects on biological systems and its potential as a drug precursor.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(P-tolyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone moiety can participate in nucleophilic addition reactions, forming intermediates that can further react with other molecules. These interactions can affect various biological processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

1-(P-tolyl)pentane-1,3-dione can be compared with other similar compounds, such as:

    1-Phenylpentane-1,3-dione: Lacks the methyl group on the phenyl ring, which can affect its reactivity and applications.

    1-(4-Methoxyphenyl)pentane-1,3-dione: Contains a methoxy group instead of a methyl group, which can influence its chemical properties and biological activity.

    1-(4-Chlorophenyl)pentane-1,3-dione:

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-(4-methylphenyl)pentane-1,3-dione

InChI

InChI=1S/C12H14O2/c1-3-11(13)8-12(14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3

InChI Key

RJIQGQQOKDQIBJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (60%, 106 mg, 4.44 mmol) in 2 mL propionic acid ethyl ester was added 1-(4-methylphenyl)ethanone (500 mg, 3.7 mmol) at 0-5° C. The reaction mixture was stirred overnight at rt. Water was added, and the mixture was extracted with EtOAc (3×50 mL). The organic layers were washed with brine, dried over Na2SO4, and concentrated to dryness. The residue was purified by flash column chromatography (PE/EtOAc=10/1) to give the title compound (370 mg, 52%) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 1.22 (3H, m), 2.45 (5H, m), 6.17 (2H, s), 7.27 (2H, d, J=10 Hz), 7.81 (2H, d, J=11.2 Hz). [M+H] Calc'd for C12H14O2, 191. Found, 191.
Name
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
52%

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